molecular formula C23H28N4OS B12490864 N-benzyl-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-benzyl-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12490864
M. Wt: 408.6 g/mol
InChI Key: NJZQKERJIHFECN-UHFFFAOYSA-N
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Description

N-benzyl-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a triazole ring, a benzyl group, and a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the benzyl group and the sulfanyl-acetamide moiety. Common reagents used in these reactions include benzyl bromide, 2-methylpropylamine, and 2-phenylethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moiety.

Scientific Research Applications

N-benzyl-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and benzyl group can participate in binding interactions, while the sulfanyl-acetamide moiety may modulate the compound’s activity. Specific pathways and targets depend on the compound’s application and the biological system in which it is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-{[4-(2-methylpropyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H28N4OS

Molecular Weight

408.6 g/mol

IUPAC Name

N-benzyl-2-[[4-(2-methylpropyl)-5-(2-phenylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H28N4OS/c1-18(2)16-27-21(14-13-19-9-5-3-6-10-19)25-26-23(27)29-17-22(28)24-15-20-11-7-4-8-12-20/h3-12,18H,13-17H2,1-2H3,(H,24,28)

InChI Key

NJZQKERJIHFECN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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